8-Bromoquinolizin-4-one
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Overview
Description
8-Bromoquinolizin-4-one is a heterocyclic compound that belongs to the quinolizinone family. This compound is characterized by the presence of a bromine atom at the 8th position of the quinolizinone ring system. Quinolizinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and chemical intermediates.
Safety and Hazards
The safety data sheet for 8-Bromoquinolizin-4-one indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Relevant Papers The synthesis and properties of 4H-quinolizin-4-ones, including this compound, have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
Mechanism of Action
Target of Action
It is known that quinolizinones, a class of compounds to which 8-bromoquinolizin-4-one belongs, are emerging as key pharmacophores for a range of biological targets
Biochemical Pathways
Quinolizinones are known to interact with various biochemical pathways, but the specific pathways affected by this compound would depend on its precise targets .
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels, potentially affecting cell proliferation, viability, differentiation, apoptosis, and migration, similar to other quinolizinones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolizin-4-one typically involves the bromination of quinolizin-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of brominating agents and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinolizin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinolizin-4-one derivatives with different functional groups.
Reduction Reactions: Reduction of the carbonyl group in the quinolizinone ring can lead to the formation of quinolizin-4-ol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Substituted quinolizinones with various functional groups.
- Oxidized derivatives with different oxidation states.
- Reduced derivatives with hydroxyl or alkyl groups.
Comparison with Similar Compounds
Quinolizin-4-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Chloroquinolizin-4-one: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
8-Iodoquinolizin-4-one: Contains an iodine atom, which may exhibit different reactivity due to the larger atomic size and different electronegativity.
Uniqueness: 8-Bromoquinolizin-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and form strong interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
8-bromoquinolizin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-5-11-8(6-7)2-1-3-9(11)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFDNPGGGHEXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C=CC(=CC2=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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